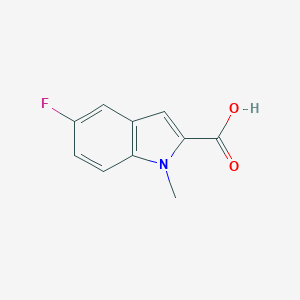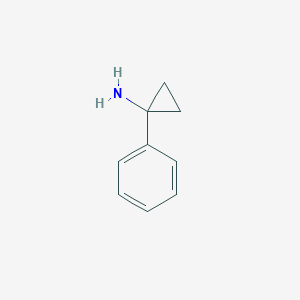
1-Phenyl-cyclopropylamine
Descripción general
Descripción
1-Phenyl-cyclopropylamine is an organic compound with the molecular formula C₉H₁₁N. It is a cyclic amine that features a cyclopropyl ring attached to a phenyl group.
Aplicaciones Científicas De Investigación
1-Phenyl-cyclopropylamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Medicine: It has potential therapeutic applications, including as an antidepressant and anticancer agent.
Industry: The compound is used in the development of agrochemicals and other industrial chemicals.
Mecanismo De Acción
Target of Action
1-Phenyl-cyclopropylamine, also known as 1-phenylcyclopropanamine, is a biochemical used in proteomics research . It has been identified as an irreversible inhibitor of the histone demethylase KDM1A . KDM1A is a key enzyme involved in the regulation of gene expression through its role in histone demethylation, a process that modulates the structure of chromatin and thus influences gene transcription.
Mode of Action
It is known that the compound forms a covalent bond with the enzyme, leading to its irreversible inhibition . This prevents KDM1A from carrying out its normal function of removing methyl groups from histones, which can result in altered gene expression.
Biochemical Pathways
The inhibition of KDM1A by this compound impacts the biochemical pathways involved in gene expression. Histone methylation is a key process in the regulation of gene transcription, and by inhibiting the demethylation process, this compound can potentially alter the expression of genes regulated by KDM1A .
Pharmacokinetics
It is known that the compound is a liquid at room temperature and has a predicted boiling point of 21140° C . Its density is predicted to be 1.08 g/mL
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the compound should be stored under inert gas at 2–8 °C . Changes in temperature, pH, or the presence of other chemicals could potentially affect the stability and efficacy of the compound.
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
1-Phenyl-cyclopropylamine is known to interact with various enzymes and proteins. For instance, it has been found to inhibit KDM1A, a histone demethylase, in vitro . This interaction is significant as KDM1A plays a crucial role in various biochemical reactions .
Cellular Effects
The effects of this compound on cells are largely tied to its interaction with KDM1A. By inhibiting KDM1A, this compound can modulate the expression of Gfi-1b, a recognized KDM1A target gene . This modulation can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules and its impact on enzyme activity. For instance, it covalently inhibits KDM1A, leading to changes in gene expression . Furthermore, this compound is known to inactivate cytochrome P450 enzymes through a mechanism involving initial one-electron oxidation at nitrogen followed by scission of the cyclopropane ring, leading to covalent modification of the enzyme .
Temporal Effects in Laboratory Settings
Over time, the effects of this compound can change. For instance, its physical state is liquid, and it is recommended to be stored at 4° C . Its boiling point is predicted to be 211.40° C at 760 mmHg . These properties suggest that this compound is stable under standard laboratory conditions.
Metabolic Pathways
This compound is involved in several metabolic pathways. For instance, it is known to inhibit KDM1A, a key player in the metabolism of histones . Additionally, it inactivates cytochrome P450 enzymes, which play a crucial role in drug metabolism .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Phenyl-cyclopropylamine can be synthesized through several methods. One common approach involves the reaction of phenylmagnesium bromide with cyclopropanone oxime, followed by reduction with lithium aluminum hydride. Another method includes the cyclopropanation of styrene using diazomethane in the presence of a catalyst .
Industrial Production Methods: Industrial production of this compound typically involves the catalytic hydrogenation of phenylcyclopropanone oxime. This process is carried out under controlled conditions to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 1-Phenyl-cyclopropylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding cyclopropyl ketone.
Reduction: The compound can be reduced to form cyclopropylmethanamine.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic conditions.
Major Products Formed:
Oxidation: Cyclopropyl ketone.
Reduction: Cyclopropylmethanamine.
Substitution: Various substituted cyclopropylamines.
Comparación Con Compuestos Similares
2-Phenylcyclopropanamine: Similar in structure but differs in the position of the phenyl group on the cyclopropyl ring.
Cyclopropanamine, 2-phenyl-, trans-(+)-: Another structural isomer with different stereochemistry.
Uniqueness: 1-Phenyl-cyclopropylamine is unique due to its specific inhibition of MAO and LSD1, making it a valuable compound for therapeutic applications. Its structural features also allow for the development of various derivatives with potential biological activities .
Propiedades
IUPAC Name |
1-phenylcyclopropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N/c10-9(6-7-9)8-4-2-1-3-5-8/h1-5H,6-7,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYRBDGKUVUVWRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50276733 | |
| Record name | 1-Phenyl-cyclopropylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50276733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41049-53-0 | |
| Record name | 1-Phenyl-cyclopropylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50276733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
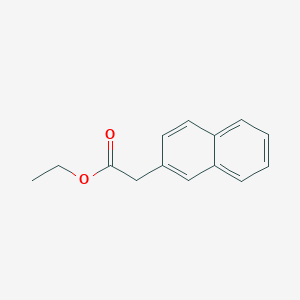
![ethyl (1R,2R)-2-[[(1R)-1-phenylethyl]amino]cyclopentane-1-carboxylate;hydrochloride](/img/structure/B183182.png)
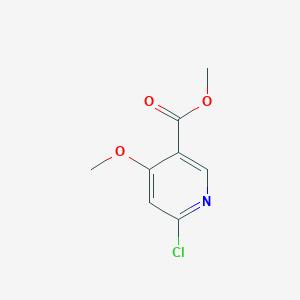
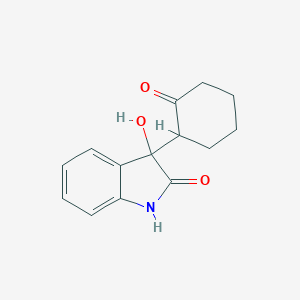
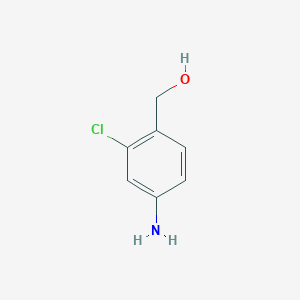
![N-{4-[acetyl(methyl)amino]phenyl}-5-bromo-2-furamide](/img/structure/B183191.png)
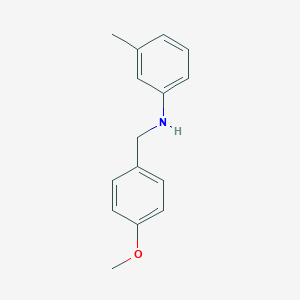
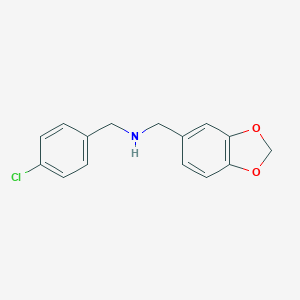
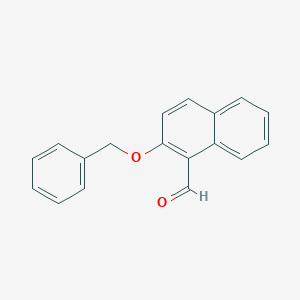
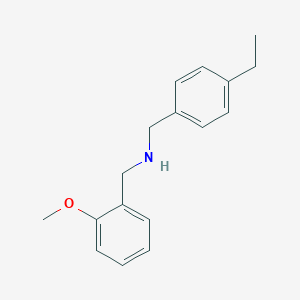
![1-Chloro-2-[(4-nitrophenoxy)methyl]benzene](/img/structure/B183198.png)
![5-benzyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B183199.png)
